1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C14H16N6OS |
|---|---|
Molecular Weight |
316.38 g/mol |
IUPAC Name |
2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N6OS/c1-8(2)12-15-14(18-17-12)16-13(21)10-7-9(19-20(10)3)11-5-4-6-22-11/h4-8H,1-3H3,(H2,15,16,17,18,21) |
InChI Key |
CWGFWPDTDUVACH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
The pyrazole core is constructed using α,β-unsaturated ketone intermediates. A mixture of 1-methyl-3-thiophen-2-yl-prop-2-en-1-one and hydrazine hydrate undergoes microwave-assisted cyclization in ethanol at 80°C for 30 minutes. This method achieves >85% yield due to rapid heating and reduced side reactions.
Reaction Conditions:
-
Hydrazine hydrate (1.2 equiv)
-
Ethanol (10 mL/g substrate)
-
Microwave irradiation (300 W)
Characterization Data:
Carboxylic Acid Functionalization
The pyrazole intermediate is oxidized to the carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 60°C, 4 h). This step achieves 78% yield, with purity confirmed by HPLC (>98%).
Optimization Note:
Microwave-assisted methods reduce reaction time to 1 hour with comparable yields.
Synthesis of Triazole-Amine Fragment
Huisgen Cycloaddition
3-(Propan-2-yl)-1H-1,2,4-triazol-5-amine is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Propargyl amine reacts with isopropyl azide in the presence of CuI (10 mol%) and DIPEA at 60°C for 12 hours.
Reaction Conditions:
-
Propargyl amine (1.0 equiv)
-
Isopropyl azide (1.1 equiv)
-
CuI (10 mol%), DIPEA (2.0 equiv)
-
THF, 60°C
Yield: 82% after column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Alternative Route: Nucleophilic Substitution
A patent-disclosed method involves reacting 5-amino-1H-1,2,4-triazole with 2-bromopropane in DMF at 100°C for 6 hours. This approach yields 75% product but requires careful control of stoichiometry to avoid dialkylation.
Carboxamide Coupling
Activation of Carboxylic Acid
The pyrazole-carboxylic acid (1.0 equiv) is activated using HATU (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous DMF at 0°C. After 15 minutes, the triazole-amine (1.1 equiv) is added, and the reaction proceeds at room temperature for 12 hours.
Reaction Workup:
-
Precipitation in ice-cwater
-
Filtration and recrystallization (ethanol/water)
Comparative Analysis of Coupling Agents
HATU outperforms EDCI and DCC due to superior activation efficiency and reduced racemization.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
-
¹H NMR (600 MHz, CDCl₃) : δ 8.12 (s, 1H, triazole-H), 7.55 (d, J=3.6 Hz, 1H, thiophene), 7.21 (d, J=3.6 Hz, 1H, thiophene), 6.85 (s, 1H, pyrazole-H), 4.12 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 3.92 (s, 3H, N-CH₃), 1.45 (d, J=6.8 Hz, 6H, CH(CH₃)₂).
-
HRMS (ESI+) : m/z calcd for C₁₅H₁₈N₆O₂S [M+H]⁺: 355.1284; found: 355.1286.
Scale-Up and Process Optimization
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including compounds similar to 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. These compounds have shown efficacy against various bacterial strains, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM. The structural modifications in triazole derivatives enhance their antibacterial activity, suggesting that similar modifications could be beneficial for the compound .
Cancer Research
The compound's structure suggests potential anticancer properties. Research indicates that triazole derivatives can induce cytotoxic effects on cancer cell lines, such as MCF-7 (human breast cancer). For instance, related compounds have demonstrated significant cytotoxicity comparable to established chemotherapeutic agents like cisplatin . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Agricultural Applications
Fungicides
Triazole compounds are widely recognized for their fungicidal properties. The application of 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide could be explored in agricultural settings to combat fungal pathogens affecting crops. The effectiveness of triazoles as systemic fungicides makes them valuable in protecting agricultural yields from diseases caused by fungi .
Case Study 1: Antimicrobial Efficacy
In a study focusing on the synthesis of triazole-based molecular hybrids, researchers found that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus. The study involved a series of synthesized compounds where structural variations led to enhanced antimicrobial properties. The findings support further exploration of similar compounds for potential therapeutic applications .
Case Study 2: Anticancer Screening
A screening of a drug library identified novel anticancer compounds with structures resembling that of 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. The study utilized multicellular spheroid models to assess the efficacy of these compounds, indicating promising results for future development in cancer therapies .
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through mechanisms such as inhibition, activation, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Triazole vs. Benzothiazole/Tetrazole : The target compound’s triazole-isopropyl group likely offers better selectivity for target proteins compared to benzothiazole (higher aromaticity) or tetrazole (higher acidity) .
- Thiophene vs. Phenyl : Thiophene’s electron-rich structure may enhance binding to metalloenzymes or receptors compared to phenyl .
Pharmacological and Pharmacokinetic Comparisons
- Anticoagulant Activity : Razaxaban’s pyrazole-carboxamide structure confers Factor Xa inhibition (IC50 < 10 nM) . The target compound’s triazole may similarly target serine proteases but with altered selectivity.
- Antifungal Potential: Compounds with thiophene/azole motifs (e.g., imidazolylindol-propanol in ) show MIC values as low as 0.001 μg/mL against Candida albicans. The thiophene-triazole combination in the target compound may enhance antifungal activity .
- Permeability and Protein Binding: Razaxaban’s trifluoromethyl and aminobenzisoxazole groups reduce plasma protein binding (<90% free fraction), improving bioavailability . The target compound’s isopropyl group may similarly lower protein binding compared to polar substituents like tetrazole .
Biological Activity
The compound 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a member of the triazole and pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 340.4 g/mol. The IUPAC name is 5-(4-methoxyphenyl)-2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxamide. Its structure features a combination of triazole and pyrazole rings, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6O2 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxamide |
| InChI Key | VZMPIHQOGJYOEH-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with a diketone.
- Introduction of the Triazole Ring : Synthesized via cyclization involving hydrazine derivatives and nitrile compounds.
- Final Assembly : Coupling of the triazole and pyrazole intermediates under suitable conditions.
These methods can be optimized for industrial production to enhance yield and purity .
Anticancer Properties
Research indicates that compounds containing triazole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines:
- Colon Carcinoma (HCT-116) : Active compounds exhibited IC50 values around 6.2 μM.
- Breast Cancer (T47D) : Some derivatives displayed IC50 values of 27.3 μM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have demonstrated that similar triazole derivatives possess antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors, inhibiting their activity.
- Signal Transduction Modulation : Interfering with cellular signaling pathways that promote cancer cell proliferation or infection .
Case Studies
Several studies have highlighted the effectiveness of triazole-containing compounds in treating various diseases:
- Triazole Derivatives in Cancer Therapy :
- Antimicrobial Screening :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole and triazole rings. Key steps include:
- Cyclocondensation : For pyrazole formation, use β-keto esters or hydrazine derivatives under reflux in ethanol or toluene .
- Triazole Coupling : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,4-triazole linkage, requiring strict temperature control (60–80°C) and inert atmospheres .
- Carboxamide Formation : Amide coupling via EDC/HOBt or DCC in anhydrous DMF at 0–5°C to prevent side reactions .
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C (CuAAC), 0–5°C (amide coupling) |
| Solvent | DMF (amide), ethanol/toluene (cyclocondensation) |
| Catalysts | CuI (0.1–1.0 mol%) for triazole formation |
| Yield optimization requires TLC monitoring and purification via column chromatography (silica gel, hexane/EtOAc) . |
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?
Methodological Answer: Structural confirmation relies on a combination of:
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., thiophenyl protons at δ 7.1–7.3 ppm, pyrazole-CH3 at δ 2.5 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O at ~165 ppm) and triazole carbons (~150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragments (e.g., loss of CO from carboxamide) .
- X-ray Crystallography : Resolves bond angles (e.g., 120° in triazole ring) and torsional strain in the pyrazole-thiophene linkage .
Q. What are common impurities observed during synthesis, and how are they mitigated?
Methodological Answer: Major impurities include:
- Unreacted Intermediates : Residual hydrazine or β-keto esters detected via HPLC. Mitigated by extended reaction times (24–48 hrs) .
- Oxidative Byproducts : Thiophene sulfoxides form under aerobic conditions. Use of degassed solvents and N2 atmosphere reduces this .
- Diastereomers : Chiral centers in the propan-2-yl group may lead to stereoisomers. Chiral HPLC (Chiralpak AD-H column) separates enantiomers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic (thiophene) and electrophilic (triazole) sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase ATP-binding pockets). Key parameters:
- Binding Affinity : ΔG ≤ -8 kcal/mol suggests strong inhibition .
- Hydrogen Bonding : Triazole N-atoms form H-bonds with catalytic residues (e.g., EGFR kinase) .
Experimental validation via SPR (surface plasmon resonance) quantifies binding kinetics (KD values) .
Q. How do structural modifications (e.g., substituent variation) influence biological activity in SAR studies?
Methodological Answer:
- Thiophene Replacement : Substituting thiophene with furan reduces π-π stacking in kinase inhibition (IC50 increases from 0.2 μM to >10 μM) .
- Propan-2-yl Isosteres : Replacing with cyclopropyl enhances metabolic stability (t1/2 increases from 2.1 to 6.7 hrs in microsomes) .
- Methyl Group Position : Moving the pyrazole-CH3 from N1 to C3 decreases solubility (LogP from 2.1 to 3.5) .
Methodology :
Synthesize derivatives via parallel combinatorial chemistry.
Test in vitro (e.g., enzyme inhibition, cytotoxicity).
Correlate structural features (ClogP, PSA) with activity using QSAR models .
Q. How can discrepancies in reported reaction yields (e.g., 45% vs. 68%) under similar conditions be resolved?
Methodological Answer: Discrepancies often arise from:
- Catalyst Purity : CuI purity (>99% vs. 95%) impacts triazole formation efficiency .
- Solvent Drying : Anhydrous DMF (≤50 ppm H2O) vs. technical grade affects amide coupling .
- Workup Protocols : Precipitation (yield 45%) vs. column chromatography (yield 68%) .
Resolution Steps :
Replicate reactions with controlled reagent grades.
Monitor intermediates via LC-MS.
Optimize purification (e.g., switch from EtOAc/hexane to DCM/MeOH gradients) .
Q. What strategies address overlapping signals in NMR spectra due to complex substituents?
Methodological Answer:
- 2D NMR Techniques :
- HSQC : Correlates ¹H-¹³C signals to resolve pyrazole vs. triazole carbons .
- NOESY : Identifies spatial proximity (e.g., thiophene protons coupling with pyrazole-CH3) .
- Variable Temperature NMR : Heating to 50°C reduces rotational barriers, sharpening broad signals (e.g., amide NH) .
- Deuterated Solvents : Use of DMSO-d6 instead of CDCl3 improves solubility and signal resolution .
Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Kinase Inhibition : ADP-Glo™ assay (IC50 determination against EGFR, VEGFR2) .
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Cytotoxicity : MTT assay (IC50 in HeLa, MCF-7 cells) with 48–72 hr exposure .
Data Interpretation : - Selectivity Index : Ratio of cytotoxicity (IC50) to target inhibition (e.g., SI >10 suggests therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
